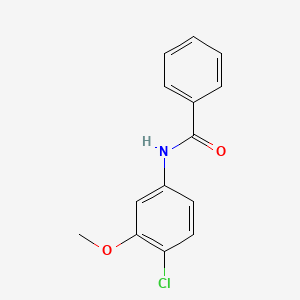

N-(4-chloro-3-methoxyphenyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, possessing a wide array of pharmacological activities. researchgate.netnih.govrsc.org The core structure, a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for the development of new drugs. nih.govmdpi.com Researchers have successfully modified this basic framework to create agents with diverse therapeutic applications, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. nih.govrsc.org

The biological activity of benzamide derivatives is often attributed to the amide linker's ability to form stable hydrogen bonds with biological targets like enzymes and receptors. mdpi.com This interaction is crucial for the efficacy of many pharmaceutical products. rsc.org Numerous commercial drugs contain the benzamide moiety, highlighting its importance in the pharmaceutical industry. researchgate.net The continuous exploration of new benzamide derivatives is a testament to their potential in addressing a variety of health conditions, from infections to neurodegenerative diseases and cancer. nih.govmolaid.comgoogle.com

Historical Perspective on the Discovery and Initial Investigation of N-(4-chloro-3-methoxyphenyl)benzamide

A thorough review of scientific literature does not yield specific information regarding the historical discovery or initial investigations of this compound. The absence of a dedicated CAS (Chemical Abstracts Service) number for this compound in some major chemical databases suggests that it has not been a subject of extensive or focused study. Research has been conducted on its isomers, such as 4-Chloro-N-(3-methoxyphenyl)benzamide, for which crystal structure data is available. nih.gov However, specific historical data for this compound remains elusive.

Significance of this compound in Contemporary Chemical and Biological Sciences

Given the lack of specific research, the direct significance of this compound in contemporary chemical and biological sciences has not been established. Its importance is currently inferred from the broad significance of the benzamide class of molecules. As a unique combination of a benzoyl group and a substituted aniline (B41778) (4-chloro-3-methoxyaniline), it represents a chemical entity that could potentially be explored in future drug discovery programs. The specific substitution pattern might confer novel properties, but without empirical data, its contribution to science remains theoretical.

Chemical Identity of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.708 g/mol |

| InChIKey | UEFQJWWKMSVQLP-UHFFFAOYSA-N |

Data sourced from available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFQJWWKMSVQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Chloro 3 Methoxyphenyl Benzamide

Classical Synthetic Routes to N-(4-chloro-3-methoxyphenyl)benzamide

Classical routes for the synthesis of this compound primarily rely on robust and time-tested chemical reactions. The most common approach is the acylation of 4-chloro-3-methoxyaniline (B81333) with a benzoic acid derivative.

The cornerstone of this compound synthesis is the creation of the amide linkage. The most prevalent classical method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride. In this case, 4-chloro-3-methoxyaniline is reacted with benzoyl chloride, often in the presence of a base like pyridine or aqueous sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent such as chloroform (B151607) or dichloromethane (B109758). nih.govnih.govnih.gov

An alternative to using highly reactive acid chlorides is the use of coupling reagents to facilitate the direct condensation of benzoic acid with 4-chloro-3-methoxyaniline. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed. These reactions often include additives like N-hydroxybenzotriazole (HOBt) or hydroxysuccinimide to act as activating agents, which form a reactive ester intermediate, minimizing side reactions and improving yields. nih.govgoogle.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Schotten-Baumann | Benzoyl chloride, 4-chloro-3-methoxyaniline, Base (e.g., Pyridine, NaOH) | Chloroform or Dichloromethane, Reflux | High reactivity, Good yields | Use of corrosive acid chloride, HCl byproduct |

| Carbodiimide Coupling | Benzoic acid, 4-chloro-3-methoxyaniline, DIC/DCC, HOBt | Dichloromethane or DMF, Room Temperature | Milder conditions, Avoids acid chlorides | Byproduct removal (urea), Cost of reagents |

The successful synthesis of the target compound is critically dependent on the availability and purity of its precursors.

4-chloro-3-methoxyaniline: This key precursor can be synthesized with high efficiency. A reported method involves the direct chlorination of 3-methoxyaniline. Using a suitable chlorinating agent in a controlled manner can afford 4-chloro-3-methoxyaniline in high purity and yield. For instance, a preparation using this substrate has been reported to achieve a 96% yield with 99% purity as determined by gas chromatography (GC). google.com

Benzoic Acid Derivatives: The most common benzoic acid derivative for this synthesis is benzoyl chloride. It can be readily prepared by treating benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Alternatively, benzoic acid itself can be used directly in coupling reactions, as described previously. nih.gov For research purposes, both benzoic acid and benzoyl chloride are widely available commercially.

Optimizing the synthesis of this compound involves fine-tuning several reaction parameters to maximize yield and ensure high purity. Key factors include:

Stoichiometry: Using a slight excess of the acylating agent (e.g., benzoyl chloride) can drive the reaction to completion, but may complicate purification. Careful control of the molar ratios is essential.

Reaction Time and Temperature: For Schotten-Baumann type reactions, refluxing for several hours is common to ensure the reaction completes. nih.govnih.gov Monitoring the reaction by thin-layer chromatography (TLC) helps determine the optimal reaction time.

Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Chloroform and dichloromethane are commonly used. nih.govnih.gov

Purification Strategy: Post-reaction workup is crucial for purity. A typical procedure involves washing the reaction mixture with an acidic solution (e.g., 1 M HCl) to remove unreacted amine and a basic solution (e.g., saturated NaHCO₃) to remove excess acid chloride and benzoic acid. nih.govnih.gov The final product is often purified by recrystallization from a suitable solvent like ethanol, which can yield highly pure crystalline solids. nih.govnih.gov For the synthesis of a related isomer, 4-Chloro-N-(3-methoxyphenyl)benzamide, a yield of 81% was achieved after refluxing in chloroform for 4 hours followed by washing and crystallization. nih.goviucr.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous reagents. jddhs.comjocpr.com

Advanced synthetic routes often employ catalysts to facilitate the direct formation of the amide bond from benzoic acid and 4-chloro-3-methoxyaniline, avoiding the need for stoichiometric activators or conversion to acid chlorides.

Lewis Acid Catalysis: Lewis acids such as titanium(IV) tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov

Organocatalysis: Simple and environmentally benign organocatalysts like boric acid have been used for the dehydrative amidation of aromatic amines and benzoic acids under mild, and sometimes solvent-free, conditions. researchgate.net This approach offers a simple and readily available catalytic system.

These catalytic methods align with green chemistry principles by increasing atom economy and reducing the formation of toxic byproducts associated with traditional coupling reagents. ijpsjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comjocpr.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. nih.gov The benefits stem from the rapid and uniform heating of the reaction mixture. jocpr.com

While a specific microwave-assisted synthesis for this compound is not detailed in the literature, the successful application of this technique to a wide range of other amide syntheses suggests its high potential applicability. nih.govresearchgate.net This method represents a significant green improvement over conventional heating, which requires more energy and longer reaction times. rasayanjournal.co.in

| Approach | Methodology | Key Advantages |

| Catalyst-Mediated | Direct condensation of benzoic acid and amine using catalysts like TiCl₄ or Boric Acid. | High atom economy, avoids stoichiometric activators, milder conditions. |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, improved yields, energy efficiency. |

Flow Chemistry Applications in this compound Production

While specific literature detailing the flow chemistry synthesis of this compound is not extensively available, the principles of continuous manufacturing offer significant potential advantages over traditional batch processing for this class of compounds. Amide synthesis, particularly from acyl chlorides and amines, is often rapid and exothermic, making it well-suited for the enhanced control offered by flow reactors.

A hypothetical flow process for this compound would involve pumping two separate streams—one containing benzoyl chloride in a suitable solvent and the other containing 4-chloro-3-methoxyaniline with a scavenger base (like triethylamine) in a solvent—into a T-mixer. The combined stream would then enter a heated coil or packed-bed reactor. The precise control over residence time, temperature, and stoichiometry in such a system allows for rapid optimization and high-throughput production. The enhanced heat and mass transfer characteristics of microreactors minimize the formation of hotspots and byproducts, leading to a cleaner reaction profile and potentially higher yields compared to batch synthesis. thieme-connect.deacs.org Downstream processing, such as quenching, extraction, and initial purification, can also be integrated into the flow system, creating a fully continuous and automated production line.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of hotspots. | Superior heat exchange due to high surface-area-to-volume ratio. |

| Safety | Handling of large quantities of hazardous reagents; potential for thermal runaway. | Small reaction volumes under steady-state control significantly reduce risk. |

| Process Control | Difficult to precisely control temperature and mixing, especially during scale-up. | Precise, automated control over stoichiometry, residence time, and temperature. |

| Scalability | Non-linear and challenging; often requires re-optimization. | Linear scalability by operating the system for longer durations or "numbering-up". |

| Product Purity | Increased potential for byproduct formation due to temperature gradients. | Generally higher purity and yields due to enhanced process control. |

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Stereoselectivity: The chemical structure of this compound is achiral, meaning it does not possess any stereocenters or exhibit stereoisomerism. Consequently, stereoselectivity is not a consideration in its synthesis.

Regioselectivity: The primary regioselective challenge in the synthesis of this compound is to ensure the formation of the amide bond exclusively between the carbonyl carbon of the benzoyl group and the nitrogen atom of the 4-chloro-3-methoxyaniline. The reaction is an N-acylation.

The synthesis is inherently highly regioselective due to the significant difference in nucleophilicity between the amine group and the aromatic ring carbons of 4-chloro-3-methoxyaniline. The lone pair of electrons on the nitrogen atom is far more available to attack the electrophilic carbonyl carbon of benzoyl chloride than the delocalized pi-electrons of the benzene (B151609) ring.

Under standard amidation conditions, such as reacting benzoyl chloride with the aniline (B41778) derivative in the presence of a base, the N-acylation product is formed almost exclusively. nih.govnih.gov Alternative reactions, such as C-acylation (a Friedel-Crafts reaction on the electron-rich aniline ring), are generally not observed. This is because the conditions for amide bond formation are typically milder than those required for Friedel-Crafts acylation, which usually necessitates a strong Lewis acid catalyst. Furthermore, the initial N-acylation forms an amide, and the resulting deactivation of the aromatic ring by the electron-withdrawing benzamido group would further suppress any subsequent C-acylation.

Table 2: Factors Governing Regioselectivity in the Synthesis

| Factor | Influence on Regioselectivity | Desired Outcome |

|---|---|---|

| Nucleophilicity | The amine (-NH2) group is a much stronger nucleophile than the aromatic ring carbons. | Favors exclusive attack by the nitrogen atom on the acyl carbon. |

| Reaction Conditions | Mild conditions (low temperature, use of a non-Lewis acid base) favor nucleophilic acyl substitution. | Prevents competing electrophilic aromatic substitution (C-acylation). |

| Reactant Activation | Activation of the carboxylic acid (e.g., as an acyl chloride) creates a highly electrophilic center. | Ensures rapid reaction at the most nucleophilic site (the amine). |

| Product Deactivation | The formed amide group deactivates the aromatic ring towards further electrophilic attack. | Suppresses potential side reactions once the desired product is formed. |

Scale-Up Considerations and Industrial Synthesis Challenges for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several significant challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Raw Material Sourcing and Cost: The economic viability of the synthesis depends on the availability and cost of the primary starting materials: benzoyl chloride and 4-chloro-3-methoxyaniline. Securing a stable supply chain for high-purity reactants is a critical first step.

Process Safety and Hazard Management: The reaction is typically exothermic and, if benzoyl chloride is used, it produces corrosive hydrogen chloride (HCl) gas as a byproduct. nih.govnih.gov On a large scale, efficient heat removal is crucial to prevent thermal runaway. The reactor must be designed with adequate cooling capacity. Furthermore, the HCl gas must be scrubbed and neutralized, requiring appropriate infrastructure and adherence to environmental regulations. Handling corrosive materials like benzoyl chloride or thionyl chloride (if preparing the acyl chloride in situ) necessitates specialized equipment and stringent safety protocols.

Reaction Work-up and Purification: Industrial processes prioritize simplicity and efficiency in product isolation. The work-up typically involves quenching the reaction, washing with aqueous base to remove HCl and unreacted starting materials, and then separating the organic and aqueous layers. The most significant challenge is often the purification of the final product to meet stringent purity specifications. Crystallization is the preferred method for bulk purification. Optimizing solvent selection, cooling profiles, and agitation is essential to control crystal size and morphology, which affects filtration and drying characteristics, and to ensure high yield and purity. google.com

Table 3: Industrial Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Exothermic Reaction | Thermal runaway, byproduct formation, safety hazards. | Use of jacketed reactors with efficient cooling, controlled addition of reagents, consideration of semi-batch or continuous processing. |

| HCl Byproduct | Corrosion of equipment, environmental and safety risk. | Use of a scavenger base (e.g., triethylamine, NaOH), installation of an efficient gas scrubbing system. |

| Product Purification | Low purity, inconsistent product quality, low yield. | Rigorous optimization of crystallization conditions (solvent, temperature, seeding), potential use of re-slurrying or secondary crystallization steps. |

| Solvent Handling & Waste | High operational cost, environmental non-compliance. | Selection of recoverable solvents, process intensification to reduce solvent volume, implementation of waste treatment protocols. |

Chemical Modification and Derivatization Strategies of N 4 Chloro 3 Methoxyphenyl Benzamide

Modifications at the Benzamide (B126) Amide Linkage

The amide bond itself is a key site for chemical modification, allowing for changes that can significantly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities.

The amide nitrogen in N-(4-chloro-3-methoxyphenyl)benzamide bears a hydrogen atom that can be substituted. The N-H proton is weakly acidic and can be removed by a strong base to generate an amidate anion. This anion can then act as a nucleophile, reacting with various electrophiles.

N-Alkylation: Reaction of the deprotonated amide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the corresponding N-alkylated product. This modification removes the hydrogen bond donor capability of the amide nitrogen.

N-Acylation: Reaction with an acyl halide or anhydride (B1165640) yields an N-acyl derivative (an imide). This introduces a second carbonyl group, which can influence the molecule's conformation and electronic properties.

General protocols for N-alkylation of benzamides often involve a base like sodium hydride in an aprotic solvent like THF or DMF, followed by the addition of the alkylating agent. mdpi.com

Table 3: Examples of N-Alkylation and N-Acylation Products

| Reaction Type | Reagent Example | Product |

|---|---|---|

| N-Methylation | NaH, then CH₃I | N-(4-chloro-3-methoxyphenyl)-N-methylbenzamide |

| N-Benzylation | K₂CO₃, then BnBr | N-benzyl-N-(4-chloro-3-methoxyphenyl)benzamide |

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that retains similar physicochemical properties, potentially improving the molecule's stability or potency. researchgate.netnih.gov Several isosteres for the amide bond are well-established.

Thioamides: The carbonyl oxygen can be replaced with sulfur to form a thioamide. This is typically achieved by treating the parent amide with a thionating agent like Lawesson's reagent in a solvent such as THF. nih.gov Thioamides have different hydrogen bonding properties and increased lipophilicity compared to their amide counterparts. nih.gov

Ureas: A urea (B33335) linkage can be considered an amide isostere. A urea analog could be synthesized by reacting 4-chloro-3-methoxyaniline (B81333) with benzoyl isocyanate or by treating it with phosgene (B1210022) or a phosgene equivalent followed by reaction with an appropriate amine. Ureas retain the hydrogen bond donor and acceptor features of amides. nih.gov

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is a particularly effective and popular amide isostere. nih.gov It mimics the planarity and dipole moment of the trans-amide bond and is metabolically robust. Synthesis would involve a Huisgen cycloaddition ("click chemistry") between an aryl azide (B81097) (e.g., 1-azido-4-chloro-3-methoxybenzene) and a terminal alkyne (e.g., phenylacetylene).

Table 4: Examples of Amide Bond Isosteres

| Isostere | General Structure | Synthetic Precursors Example |

|---|---|---|

| Thioamide | C₆H₅-C(=S)-NH-Ar* | This compound + Lawesson's Reagent |

| Urea | C₆H₅-NH-C(=O)-NH-Ar* | Phenyl isocyanate + 4-chloro-3-methoxyaniline |

| 1,2,3-Triazole | C₆H₅-(1,2,3-triazole)-Ar* | Phenylacetylene + 1-azido-4-chloro-3-methoxybenzene |

*Ar = 4-chloro-3-methoxyphenyl

Functionalization of the Methoxy (B1213986) Group on this compound

The methoxy group at the 3-position of the aniline (B41778) ring is a key site for functionalization, primarily through its cleavage to a hydroxyl group. This transformation not only introduces a new reactive handle but can also be a critical step in mimicking endogenous ligands or creating new interaction points with biological targets.

The conversion of the methoxy ether to a phenol (B47542) is a common and crucial chemical transformation. This O-demethylation is typically achieved under acidic or Lewis acidic conditions. libretexts.orgwikipedia.org Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective reagents for this purpose. commonorganicchemistry.comresearchgate.net

Boron tribromide is a particularly powerful and widely used reagent for the cleavage of aryl methyl ethers due to its high reactivity, often allowing the reaction to proceed at low temperatures. commonorganicchemistry.comresearchgate.net The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. libretexts.org

For this compound, the O-demethylation would yield N-(4-chloro-3-hydroxyphenyl)benzamide, a key intermediate for further derivatization.

Representative O-Demethylation Reaction:

This compound + BBr₃ → N-(4-chloro-3-hydroxyphenyl)benzamide + CH₃Br

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM), -78°C to room temperature | Highly effective but sensitive to moisture. commonorganicchemistry.com |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Strong acid conditions, may not be suitable for acid-labile substrates. |

| Aluminum chloride (AlCl₃) | With a scavenger like ethanethiol (B150549) in an inert solvent | A classic Lewis acid approach. |

The newly introduced hydroxyl group on the N-(4-chloro-3-hydroxyphenyl)benzamide scaffold opens up numerous avenues for further functionalization. Standard reactions for phenols can be employed to introduce a wide variety of substituents.

O-Alkylation: The phenolic hydroxyl can be alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to introduce new ether linkages. This strategy was demonstrated in the synthesis of 3-O-derivatives of N-(3-hydroxyphenyl)benzamide. researchgate.net

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) can form ester derivatives. This is a common strategy for creating prodrugs. nih.govmdpi.com

Formation of Carbamates: Treatment with isocyanates or carbamoyl (B1232498) chlorides yields carbamates, another important class of prodrugs. researchgate.netnih.gov

Synthesis of Prodrugs and Bioconjugates of this compound

Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent molecule. For this compound, the most logical approach involves the synthesis of its hydroxylated metabolite, N-(4-chloro-3-hydroxyphenyl)benzamide, which can then be converted into various prodrug forms.

The phenolic hydroxyl group is an ideal attachment point for promoieties that can be cleaved in vivo to release the active drug. Common prodrugs of phenols include esters, carbonates, and phosphates. google.com

Ester Prodrugs: Esterification of the phenolic hydroxyl group can increase lipophilicity and enhance membrane permeability. These esters are often designed to be hydrolyzed by esterases present in the body to release the active phenolic drug.

Phosphate (B84403) Ester Prodrugs: The introduction of a phosphate group can significantly increase the water solubility of a compound, which is beneficial for parenteral formulations. These prodrugs are typically cleaved by alkaline phosphatases to release the parent drug. magtech.com.cn

Carbamate (B1207046) Prodrugs: Carbamates are another versatile class of prodrugs for phenols. researchgate.netnih.govacs.org They can be designed to have varying rates of hydrolysis depending on the substitution on the carbamate nitrogen. acs.org

Table 2: Potential Prodrug Derivatives of N-(4-chloro-3-hydroxyphenyl)benzamide

| Prodrug Type | General Structure | Potential Advantage |

|---|---|---|

| Ester | R-C(=O)O-Ar | Increased lipophilicity |

| Phosphate | (HO)₂P(=O)O-Ar | Increased water solubility magtech.com.cn |

| Carbamate | R₂NC(=O)O-Ar | Tunable stability and release kinetics acs.org |

Bioconjugation involves linking the benzamide derivative to a larger biomolecule, such as a peptide, antibody, or polymer. This can be used to target the molecule to specific tissues or to improve its pharmacokinetic profile. While no specific bioconjugates of this compound are reported, general strategies can be proposed. Functional handles, such as the aforementioned hydroxyl group or a carboxyl group introduced on either of the aromatic rings, would be necessary for conjugation. Amide bond formation via activated esters (like N-hydroxysuccinimide esters) is a common method for attaching molecules to proteins.

Library Synthesis and Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large numbers of analogues for structure-activity relationship (SAR) studies. uniroma1.itenamine.netasynt.com A library of this compound analogues can be constructed by systematically varying the two main components: the aniline and the benzoic acid derivatives.

Both solution-phase and solid-phase synthesis methodologies can be applied to create a library of benzamide analogues. nih.gov In a typical approach, a diverse set of substituted anilines can be reacted with a diverse set of substituted benzoyl chlorides in a parallel format.

A potential combinatorial approach to a library of analogues of this compound would involve:

Scaffold: 4-chloro-3-methoxyaniline as the core aniline component.

Building Block Set 1 (Acylating Agents): A diverse set of substituted benzoyl chlorides or benzoic acids (which would require a coupling agent).

Scaffold: 4-chlorobenzoyl chloride as the core acylating agent.

Building Block Set 2 (Anilines): A diverse set of substituted anilines.

The reactions are typically carried out in multi-well plates, and purification can be automated to handle the large number of compounds generated. nih.gov

Table 3: Hypothetical Combinatorial Library Design for this compound Analogues

| Fixed Component | Variable Component (Building Blocks) | Resulting Analogue Class |

|---|---|---|

| 4-chloro-3-methoxyaniline | Various substituted benzoyl chlorides (e.g., 4-fluoro, 4-methyl, 3,4-dichloro) | Analogues with modified benzoyl moiety |

| 4-chlorobenzoyl chloride | Various substituted anilines (e.g., 3-ethoxyaniline, 3-fluoroaniline, 3-methylaniline) | Analogues with modified aniline moiety |

Such a library would allow for a systematic exploration of the effects of different substituents on the biological activity of the this compound scaffold.

Structure Activity Relationship Sar Studies of N 4 Chloro 3 Methoxyphenyl Benzamide Analogues

Elucidation of Key Pharmacophores within the N-(4-chloro-3-methoxyphenyl)benzamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from studies on various benzamide (B126) derivatives.

A typical pharmacophore model for benzamide analogues often includes:

Two aromatic rings: These are fundamental for establishing hydrophobic interactions within the binding pocket of a biological target.

A hydrogen bond donor: The N-H group of the amide linkage is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the amide linkage serves as a primary hydrogen bond acceptor. nih.gov

Pharmacophore models developed for various benzamide series, such as those targeting the FtsZ protein, have highlighted a five-featured model comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.gov Similarly, studies on N-benzyl benzamide derivatives as melanogenesis inhibitors have also emphasized the importance of these core features in ligand-receptor interactions. nih.gov The relative spatial arrangement of these features is critical for optimal binding and subsequent biological response.

Impact of Substituent Variations on Biological Activity

The nature and position of substituents on both the benzoyl and aniline (B41778) rings of the this compound scaffold play a pivotal role in modulating its biological activity.

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.

The position of the chlorine atom on the phenyl ring can significantly influence activity. Studies on amide herbicides have shown that the position of chlorine affects the surface charge distribution of the molecule, which in turn impacts its interaction with biological targets like alkaline phosphatase. researchgate.net In a series of N-phenylbenzamides with antischistosomal activity, it was observed that para-substitution on one of the phenyl groups appeared to be necessary for potency, while meta-substitution on both rings was unfavorable. nih.gov The introduction of a chlorine atom can also enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes.

Fluorine, as a bioisostere of a hydrogen atom or a hydroxyl group, can block metabolic oxidation and modulate the basicity of nearby nitrogen atoms. cambridgemedchemconsulting.comchemrxiv.org The replacement of a hydroxyl or methoxy (B1213986) group with fluorine is a common strategy in medicinal chemistry to prevent unwanted metabolic processes while maintaining or improving biological activity. chemrxiv.org For instance, in the development of antimalarial agents, replacing a metabolically susceptible hydroxy group with fluorine prevented the formation of toxic byproducts without compromising activity. chemrxiv.org The introduction of fluorine can also lead to the formation of specific hydrogen bonds with target proteins, as seen in the molecular docking of some antifungal benzamides. mdpi.com

The following table summarizes the general effects of halogen substitutions on the activity of benzamide analogues based on findings from related studies.

| Substitution | Position | General Effect on Activity | Reference |

| Chlorine | Para (on one ring) | Often favorable for activity | nih.gov |

| Chlorine | Meta (on both rings) | Generally unfavorable for activity | nih.gov |

| Fluorine | Varies | Can block metabolism, modulate pKa, form specific H-bonds | cambridgemedchemconsulting.comchemrxiv.orgmdpi.com |

The methoxy group (-OCH3) is a common substituent in bioactive molecules and can influence binding affinity, physicochemical properties, and metabolic stability. Its role is often complex, acting as a hydrogen bond acceptor and influencing the electronic properties of the aromatic ring.

In the context of this compound, the methoxy group at the 3-position of the aniline ring is expected to modulate the electronic environment and conformation of the molecule. Bioisosteric replacement of the methoxy group is a common strategy to fine-tune a compound's properties. Potential bioisosteres for a methoxy group include fluoro, difluoromethyl, trifluoromethyl, and small alkyl groups. researchgate.net The replacement of a methoxy group with a trifluoromethoxy group, for instance, can significantly enhance metabolic stability. researchgate.net

Substituents on both the benzoyl and aniline rings can have a profound impact on the biological activity of this compound analogues. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents are key determinants of activity.

In studies of N-phenylbenzamides with antischistosomal activity, electron-withdrawing groups such as trifluoromethyl (CF3), nitro (NO2), fluorine (F), and chlorine (Cl) on either the acyl or amine portion of the scaffold were found to be beneficial for in vitro potency. nih.gov This suggests that reducing the electron density of the aromatic rings can enhance interaction with the biological target.

Conversely, in other systems, the introduction of different substituents can have varied effects. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was found that less sterically hindered substituents on the aniline ring led to increased larvicidal activity, possibly by reducing steric hindrance at the target receptor. nih.gov

The following table provides examples of how different benzene (B151609) ring substituents have been shown to modulate the activity of benzamide derivatives in various studies.

| Ring | Substituent | General Effect on Activity | Reference |

| Acyl or Amine | Electron-withdrawing (e.g., CF3, NO2, F, Cl) | Generally enhances antischistosomal activity | nih.gov |

| Aniline | Less sterically hindered substituents | Can increase larvicidal activity | nih.gov |

| Benzoyl | Trifluoromethyl | High antifungal activity in some series | mdpi.com |

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses conformational flexibility, primarily around the amide bond and the single bonds connecting the phenyl rings to the amide group.

The planarity of the molecule can be an important factor. In the crystal structure of the related compound 4-Chloro-N-(3-methoxyphenyl)benzamide, the two benzene rings are nearly planar, with dihedral angles of 11.92° and 12.80° in the two independent molecules of the asymmetric unit. nih.gov This relative planarity is stabilized by intermolecular N-H···O hydrogen bonds. nih.gov

However, in other substituted benzamides, a more twisted conformation is observed. For instance, in N-(4-Chlorophenyl)-4-methoxybenzamide, the dihedral angle between the benzene rings is 59.24°. researchgate.net The conformation adopted by a ligand is heavily influenced by its environment, and the bioactive conformation in a receptor's binding pocket may differ from that observed in the crystalline state or in solution. mdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are valuable tools for exploring the conformational landscape of flexible molecules. mdpi.comjcsp.org.pk By identifying low-energy conformers, it is possible to propose a bioactive conformation and understand how different substituents may influence the preferred three-dimensional structure and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

For benzamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on antifungal carboxylic acid amides identified that specific steric and electrostatic fields were crucial for activity. mdpi.com Similarly, QSAR models for benzamide analogues as FtsZ inhibitors have been developed with good predictive ability, highlighting the importance of the pharmacophoric features discussed earlier. nih.gov

A typical QSAR study for this compound derivatives would involve:

Data Set Selection: A series of analogues with varying substituents and their corresponding measured biological activities would be compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common substructure.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) would be calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build the QSAR model. The model's predictive power would be assessed through internal and external validation techniques.

The resulting QSAR model could then be used to virtually screen new, unsynthesized derivatives of this compound to prioritize those with the highest predicted activity for synthesis and biological testing.

Descriptor Selection and Calculation

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by developing mathematical models that correlate the chemical structures of compounds with their biological activities. A crucial first step in QSAR is the selection and calculation of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules.

The process begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it The three-dimensional structures of these molecules are then typically optimized to their lowest energy conformation using computational chemistry software. Following optimization, a wide array of molecular descriptors can be calculated. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like molecular connectivity indices and Kier's shape index. nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Physicochemical descriptors: These represent properties such as lipophilicity (logP), solubility, and polar surface area (PSA).

Model Development and Validation

Once a set of descriptors has been calculated for a series of compounds, the next step is to develop a QSAR model. This involves using statistical methods to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

A common approach is to divide the dataset into a training set and a test set. uniroma1.it The training set is used to build the model, while the test set is used to evaluate its predictive ability on compounds that were not used in its development.

Several statistical methods can be employed for model development, including:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of descriptors. nih.gov

Partial Least Squares (PLS): This is a robust method that can handle datasets with a large number of correlated descriptors.

Machine Learning Algorithms: Methods such as k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Random Forest are increasingly used to build more complex, non-linear QSAR models. unc.edu

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. uniroma1.it Validation is typically performed using several techniques:

Internal Validation: This is often done using a leave-one-out (LOO) cross-validation procedure on the training set. In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive power. nih.gov

External Validation: The predictive power of the model is assessed using the test set. The model built with the training set is used to predict the activities of the compounds in the test set, and the predicted values are compared to the experimental values. The predictive correlation coefficient (R²_pred) is a key metric for external validation. uniroma1.it

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients, demonstrating that the original model is not due to chance. unc.edu

The following table presents a hypothetical summary of statistical parameters for a QSAR model developed for a series of benzamide analogues, illustrating the typical metrics used for validation.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Correlation Coefficient) | 0.85 | Indicates a good fit of the model to the training set data. |

| q² (Cross-validated r²) | 0.75 | Suggests good internal predictive ability of the model. |

| R²_pred (External Validation) | 0.70 | Demonstrates the model's ability to predict the activity of new compounds. |

| F-value | 150 | Indicates the statistical significance of the model. |

Predictive Applications in Drug Design

A well-validated QSAR model is a powerful tool in drug design. Its primary application is the prediction of the biological activity of new, yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of analogues that are predicted to have high activity, thereby saving time and resources. nih.gov

The insights gained from a QSAR model can also guide the rational design of new molecules. By analyzing the descriptors that are most influential in the model, chemists can understand which physicochemical properties are most important for the desired biological effect. For example, if a QSAR model for a series of this compound analogues indicates that a higher value for a particular descriptor related to hydrophobicity in a specific region of the molecule leads to increased activity, chemists can design new analogues with substituents that enhance this property.

Furthermore, QSAR models can be used for virtual screening of large chemical databases to identify novel hit compounds. unc.edu By applying the model to a library of virtual compounds, researchers can identify a smaller, more manageable set of molecules that are predicted to be active and can then be synthesized and tested experimentally. This computational approach significantly accelerates the initial stages of drug discovery.

In essence, the predictive power of QSAR models transforms the drug discovery process from a trial-and-error approach to a more directed and efficient endeavor. By leveraging the relationship between chemical structure and biological activity, these models provide a roadmap for the design and optimization of new therapeutic agents.

Computational Chemistry and Molecular Modeling of N 4 Chloro 3 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for N-(4-chloro-3-methoxyphenyl)benzamide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with a good balance between accuracy and computational cost.

Electronic Structure Elucidation and Molecular Orbitals

A DFT study of this compound would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms. From this optimized structure, the electronic properties can be calculated. Key parameters include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For similar benzamide (B126) structures, the HOMO is often localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the benzoyl portion of the molecule.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.in These theoretical values can then be compared with experimental data to confirm the molecular structure.

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O and N-H stretching frequencies of the amide group.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. niscpr.res.in For a molecule like this compound, these transitions would likely be of the π → π* and n → π* type.

Reactivity and Stability Assessments

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to assess the reactivity and stability of the molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Analysis

In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation would then explore various possible binding poses. The analysis of the best-scoring poses would reveal key intermolecular interactions, such as:

Hydrogen bonds: For example, between the amide N-H or C=O group and amino acid residues like aspartate, glutamate, or serine.

Hydrophobic interactions: Involving the aromatic rings of the benzamide and nonpolar residues of the protein like leucine, valine, or phenylalanine.

Halogen bonds: The chlorine atom could potentially interact with electron-rich atoms in the binding site.

π-π stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on related benzamide derivatives have shown that the specific substitution pattern on the phenyl rings significantly influences these interactions and, consequently, the binding orientation. nih.govnih.gov

Binding Affinity Prediction and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) for each predicted pose. A lower score generally indicates a more favorable binding interaction. These scores are used to rank different ligands or different poses of the same ligand. While these predictions are approximations, they are invaluable for prioritizing compounds for further experimental testing. The predicted binding affinity for this compound would depend entirely on the specific protein target being investigated.

Virtual Screening Applications

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. benthamscience.com This process is significantly faster and more cost-effective than experimental high-throughput screening (HTS). This compound and libraries of its analogs can be subjected to VS campaigns to uncover potential biological activities.

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, SBVS can be employed. This involves docking candidate ligands, such as this compound, into the binding site of the receptor. A scoring function then estimates the binding affinity, ranking the compounds based on their predicted ability to bind. The benzamide scaffold is a common feature in many enzyme inhibitors and receptor antagonists, making this compound a candidate for screening against targets like kinases, proteases, or G-protein coupled receptors (GPCRs).

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of molecules with known activity exists, LBVS can be used. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods like 2D similarity searching, 3D shape matching, or pharmacophore screening can be used. A known active ligand containing a benzamide core could be used to build a model to screen for other compounds, like this compound, that share key chemical features responsible for activity.

The application of VS could identify this compound as a hit compound for a specific biological target, providing a starting point for a drug discovery project.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as solvent or a biological receptor. rsc.org

Conformational Sampling and Ligand Flexibility

The biological activity of a small molecule is intrinsically linked to its three-dimensional conformation. This compound possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the amide linker to the two aromatic rings.

| Torsional Bond | Description | Expected Behavior |

|---|---|---|

| Phenyl-C(O) | Rotation of the benzoyl group relative to the amide plane | Relatively flexible, influences orientation of the unsubstituted ring |

| (O)C-N | Amide bond | Largely planar due to resonance, with limited rotation |

| N-Phenyl | Rotation of the chloro-methoxyphenyl group relative to the amide plane | Highly flexible, determines the overall angle between the two rings |

Understanding the accessible conformations is crucial for docking studies and for designing derivatives with constrained geometries that may offer higher affinity and selectivity for a target.

Protein-Ligand Complex Stability and Dynamics

Once a potential protein target is identified, MD simulations are invaluable for studying the stability and dynamics of the this compound-protein complex. A simulation initiated from a docked pose can reveal how the ligand and protein adapt to each other over time.

Key metrics used to analyze the stability of the complex include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, converging RMSD value suggests that the complex has reached equilibrium and is not undergoing major structural changes.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual residues or atoms around their average position. High RMSF values in the binding site can indicate flexible loops that interact with the ligand, while high ligand RMSF may suggest binding instability.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. The amide group of this compound, for example, contains a hydrogen bond donor (N-H) and acceptor (C=O) that are critical for molecular recognition.

| Simulation Time (ns) | Protein Backbone RMSD (Å) (Hypothetical) | Ligand RMSD (Å) (Hypothetical) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.1 |

| 50 | 1.6 | 1.0 |

| 100 | 1.5 | 1.1 |

This table represents a hypothetical MD simulation result where the complex reaches stability after approximately 20 ns.

Solvent Effects and Binding Free Energy Calculations

Common methods for this include:

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area)

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area)

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS). The solvation energy is further divided into polar and nonpolar contributions. This analysis can reveal the key energetic drivers of binding, such as whether the interaction is dominated by electrostatic or hydrophobic forces.

Pharmacophore Modeling and 3D-QSAR of this compound Derivatives

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are ligand-based design methods used when a set of compounds with varying biological activity against a specific target is available. periodikos.com.br These techniques aim to identify the essential chemical features responsible for activity and build a predictive model. periodikos.com.br

A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for optimal molecular interaction with a specific receptor. nih.gov For a series of active this compound derivatives, a common pharmacophore could be generated. This model would highlight the critical positions of features like the amide N-H and C=O, the aromatic rings, and the chloro and methoxy (B1213986) substituents.

Once a pharmacophore hypothesis is established, it can be used to align the series of molecules for a 3D-QSAR study. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a statistical model that correlates the 3D steric and electrostatic fields of the molecules with their biological activity.

| Compound | R1 (Benzoyl Ring) | R2 (Aniline Ring) | Activity (IC50, nM) |

|---|---|---|---|

| 1 (Parent) | H | 4-Cl, 3-OCH3 | 150 |

| 2 | 4-F | 4-Cl, 3-OCH3 | 95 |

| 3 | H | 4-Br, 3-OCH3 | 180 |

| 4 | H | 4-Cl, 3-OH | 55 |

| 5 | H | 4-Cl, 3-OCF3 | 320 |

The resulting 3D-QSAR model produces contour maps that visualize regions where positive or negative steric, electrostatic, or other properties are favorable or unfavorable for activity. These maps provide intuitive guidance for designing new, more potent derivatives of this compound. A statistically robust model, validated by internal and external test sets, can accurately predict the activity of newly designed compounds before their synthesis. researchgate.net

De Novo Design Approaches Incorporating this compound Fragments

De novo design is a computational strategy for generating novel molecular structures from scratch, tailored to fit the constraints of a target's binding site. chemrxiv.org Fragment-based de novo design uses small molecular pieces as building blocks. The this compound scaffold, or fragments thereof (e.g., the 4-chloro-3-methoxyphenyl aniline (B41778) or the benzoyl group), can serve as a starting point or anchor for this process.

The process typically involves:

Placing a Seed Fragment: A core fragment, such as the chloro-methoxyphenyl ring, is placed in a favorable position within the receptor's active site.

Growing or Linking: The algorithm then explores ways to add new atoms or fragments to the seed, often guided by a scoring function that rewards favorable interactions (e.g., forming a hydrogen bond, filling a hydrophobic pocket). Alternatively, two or more fragments placed in the active site can be connected by a suitable linker.

This approach can generate novel chemical entities that incorporate the favorable binding features of the this compound core while exploring new chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Mechanistic Biological Investigations of this compound

Following a comprehensive review of scientific literature, no specific mechanistic biological data was found for the chemical compound this compound.

Extensive searches of scholarly databases and scientific repositories did not yield any studies detailing the molecular target identification, validation, or the cellular signaling pathway modulation of this specific compound. Consequently, the information required to populate the sections and subsections of the requested article is not available in the public domain.

The provided outline requires detailed research findings on:

Mechanistic Biological Investigations of N 4 Chloro 3 Methoxyphenyl Benzamide

Cellular Signaling Pathway Modulation:Including upstream and downstream signaling events and kinase cascade modulation.

Without any published research on N-(4-chloro-3-methoxyphenyl)benzamide, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the request. Information on structurally related but distinct benzamide (B126) derivatives exists, but per the instructions, discussion of these compounds is excluded.

Therefore, this article cannot be generated as requested due to the absence of specific scientific data for this compound.

Gene Expression and Proteomic Analysis in Response to this compound

There are currently no available studies that have investigated the global changes in gene expression or the proteomic landscape of cells upon treatment with this compound. Research in this area would be crucial to understanding the compound's potential molecular targets and mechanisms of action. Such studies would typically involve techniques like microarray analysis, RNA-sequencing for transcriptomics, and mass spectrometry-based proteomics to identify upregulated or downregulated genes and proteins.

In Vitro Cellular Activity Studies of this compound

Comprehensive in vitro studies are fundamental to characterizing the biological effects of a novel compound. However, for this compound, the specific cellular activities outlined below have not been reported in the accessible scientific literature.

Data from cell viability and proliferation assays, such as MTT or colony formation assays, are not available for this compound across any tested cell lines. These experiments are essential for determining the cytotoxic or cytostatic potential of a compound.

There is no published evidence to suggest that this compound induces apoptosis or causes cell cycle arrest. Mechanistic studies in this area would typically involve flow cytometry analysis of the cell cycle, Annexin V/PI staining for apoptosis, and Western blotting for key regulatory proteins like caspases, Bcl-2 family members, and cyclin-dependent kinases.

The effects of this compound on cellular processes such as differentiation and migration remain unexplored. Assays to investigate these phenomena, including wound healing or transwell migration assays and the analysis of differentiation markers, have not been documented for this compound.

The role of this compound in the modulation of autophagy is unknown. Research into its effects on autophagic markers like LC3 conversion and p62 degradation, and the associated signaling pathways such as mTOR, has not been published.

There are no studies available that have assessed the impact of this compound on cellular oxidative stress levels or antioxidant responses. Such investigations would typically measure reactive oxygen species (ROS) production and the activity of antioxidant enzymes.

In Vivo Preclinical Efficacy Studies (Animal Models) of this compound

The selection of appropriate animal models is a critical first step in evaluating the therapeutic potential of a new chemical entity. For a compound like this compound, the choice of disease models would be guided by its in vitro biological activity.

Cancer Models : Given that various benzamide derivatives have been investigated as potential anticancer agents, cancer xenograft models would be a rational choice. nih.govresearchgate.net In these models, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's ability to inhibit tumor growth in a living organism. The specific type of cancer cell line used would depend on the in vitro sensitivity profile of this compound.

Inflammatory Models : Benzamides have also been noted for their anti-inflammatory properties, potentially through the inhibition of pathways like NF-kappaB. nih.gov Therefore, animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis could be employed to assess the in vivo anti-inflammatory efficacy of this compound. nih.govnih.gov For instance, models of induced arthritis or colitis in rodents are commonly used for this purpose.

Once appropriate animal models are selected, the efficacy of this compound would be assessed through various quantitative measures.

In Inflammatory Models : Assessment of efficacy would involve monitoring clinical signs of the disease, such as joint swelling in arthritis models or weight loss and intestinal damage in colitis models. Histopathological analysis of affected tissues would provide a microscopic view of the compound's effect on inflammation and tissue damage.

To understand how this compound exerts its effects in vivo, biomarker analysis would be conducted on samples collected from the animal models.

Target Engagement and Pathway Modulation : Analysis of tumor or inflamed tissues could confirm that the compound is interacting with its intended molecular target. For example, if the compound is hypothesized to inhibit a specific kinase, the phosphorylation status of that kinase and its downstream substrates would be measured.

Pharmacodynamic Markers : Changes in the levels of specific proteins or genes that are known to be involved in the disease process would be quantified. In cancer models, this could include markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3). In inflammatory models, levels of pro-inflammatory cytokines such as TNF-alpha and interleukins in the blood or affected tissues would be measured. nih.gov

Drug Resistance Mechanisms and this compound

The development of drug resistance is a major challenge in the treatment of many diseases, particularly cancer. While specific resistance mechanisms to this compound have not been described, general mechanisms of resistance to small molecule inhibitors are well-documented. explorationpub.com

A related but distinct compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, has been studied for its ability to reverse multidrug resistance by inhibiting P-glycoprotein (P-gp). nih.gov P-gp is an efflux pump that can actively transport a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. nih.gov This study showed that the compound could increase the cytotoxicity of paclitaxel (B517696) and vincristine (B1662923) in P-gp overexpressing cells by inhibiting the drug efflux function of P-gp. nih.gov

Future research into resistance to this compound would likely investigate:

Target-based Resistance : Mutations in the drug's molecular target that prevent the compound from binding effectively.

Upregulation of Efflux Pumps : Increased expression of drug transporters like P-glycoprotein that can remove the compound from the cell. nih.gov

Activation of Bypass Signaling Pathways : Cancer cells may develop resistance by activating alternative signaling pathways that circumvent the one targeted by the drug.

Below is a data table summarizing the findings on the related compound's effect on reversing multidrug resistance.

| Compound | Cell Line | Effect | Mechanism | Citation |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | KBV20C (P-gp expressing) | Increased cytotoxicity of paclitaxel and vincristine | Reversible inhibition of P-glycoprotein (P-gp) drug efflux function | nih.gov |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | KBV20C (P-gp expressing) | Increased intracellular accumulation of rhodamine 123 (a P-gp substrate) | Inhibition of P-gp function | nih.gov |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | KBV20C (P-gp expressing) | Potentiated paclitaxel-induced G2/M cell cycle arrest | Inhibition of P-gp function | nih.gov |

Advanced Analytical and Characterization Techniques for N 4 Chloro 3 Methoxyphenyl Benzamide Research

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of N-(4-chloro-3-methoxyphenyl)benzamide. Each method provides unique insights into the molecule's architecture.

While specific experimental spectra for this compound are not widely published, typical expected values can be inferred from its structure and data from closely related analogues. For instance, in ¹H NMR spectroscopy, one would expect to see distinct signals for the aromatic protons on both the benzamide (B126) and the chloromethoxyphenyl rings, as well as a singlet for the methoxy (B1213986) group protons and a broad singlet for the amide N-H proton. In ¹³C NMR, characteristic peaks would appear for the carbonyl carbon, the methoxy carbon, and the various aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and donating groups on the rings. spectrabase.com

Infrared (IR) spectroscopy would reveal key functional groups, with characteristic stretching frequencies for the N-H bond (typically around 3300 cm⁻¹), the C=O amide bond (around 1650 cm⁻¹), C-O ether bonds, and C-Cl bonds. nih.gov Mass spectrometry would confirm the molecular weight of the compound (261.70 g/mol for the monoisotopic mass). nih.govnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification (Excluding human metabolites)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying metabolites of this compound in preclinical research settings, such as in vitro microsomal incubations or in vivo animal studies. ijpras.comnih.gov The high accuracy and resolution of modern instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allow for the determination of the elemental composition of both the parent compound and its metabolites from their exact mass measurements, typically with less than 5 ppm deviation. nih.gov

The process of metabolite identification involves several steps:

Data Acquisition : An LC-HRMS system is used to acquire full-scan MS and data-dependent MS/MS data from samples (e.g., liver microsome incubates). clinichrom.com

Data Mining : Specialized software tools are used to process the complex datasets. These tools can filter data based on predicted metabolic transformations (e.g., oxidation, demethylation, hydroxylation, glucuronidation), mass defects, or isotopic patterns to distinguish drug-related material from the biological matrix background. nih.govclinichrom.com

Structural Elucidation : The fragmentation patterns (MS/MS spectra) of potential metabolites are compared to that of the parent compound to pinpoint the site of metabolic modification. For example, a mass shift of +15.9949 Da would indicate an oxidation (e.g., hydroxylation), and the specific fragment ions lost or retained in the MS/MS spectrum would help locate the position of the new hydroxyl group on the molecule. ijpras.com

Common metabolic pathways for a compound like this compound in non-human systems could include O-demethylation of the methoxy group, hydroxylation on either aromatic ring, or hydrolysis of the amide bond.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Structural and Conformational Analysis

While 1D NMR provides primary structural information, advanced Nuclear Magnetic Resonance (NMR) techniques offer deeper insights into the complex structure and spatial arrangement of this compound.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton (¹H) and carbon (¹³) signals, especially for the closely spaced aromatic signals. ipb.ptresearchgate.net

COSY establishes proton-proton coupling correlations, helping to trace the connectivity within each aromatic ring.

HSQC correlates directly bonded proton-carbon pairs.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the two aromatic rings across the amide linkage and for confirming the positions of substituents. ipb.pt

Conformational Analysis : The relative orientation of the two aromatic rings is a key conformational feature. In the solid state, X-ray crystallography has shown that for the related compound 4-Chloro-N-(2-methoxyphenyl)benzamide, the two benzene (B151609) rings are inclined at an angle of 26.74 (7)°. nih.gov For 2-Chloro-N-(4-methoxyphenyl)benzamide, this dihedral angle is much larger at 79.20 (3)°. nih.gov Nuclear Overhauser Effect (NOE) based 2D NMR experiments (NOESY or ROESY) can be used to determine the preferred conformation in solution by detecting through-space proximity of protons on the different rings.

Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity and Quantitative Analysis

Chromatographic methods are the gold standard for assessing the purity of this compound and for its quantitative analysis in research samples.

High-Performance Liquid Chromatography (HPLC) : This is the most common technique for the analysis of benzamide derivatives. wu.ac.th A reversed-phase HPLC method, typically using a C18 or C8 column, with a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable. researchgate.netmdpi.com Detection is usually performed with a UV detector, as the aromatic rings provide strong chromophores. mdpi.com

Gas Chromatography (GC) : GC analysis is also feasible but may require derivatization to improve the volatility and thermal stability of the amide. jfda-online.com Silylation is a common derivatization technique for compounds with active hydrogens, like the amide N-H, which can cause peak tailing on GC columns. jfda-online.com

Supercritical Fluid Chromatography (SFC) : SFC is a powerful alternative that combines the benefits of both GC and HPLC, offering fast and efficient separations. It can be particularly useful for preparative separations to isolate pure material.

Method Development and Validation for this compound in Research Matrices

Developing and validating a robust analytical method is critical for obtaining reliable quantitative data. For HPLC, the method development process involves optimizing several parameters: researchgate.netmdpi.com

Column Selection : Choosing an appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions.

Mobile Phase Composition : Adjusting the organic solvent-to-buffer ratio (for isocratic elution) or the gradient profile to achieve good resolution of the analyte from any impurities or matrix components.

Detection Wavelength : Selecting a wavelength of maximum absorbance for the analyte to ensure high sensitivity. mdpi.com

Once developed, the method must be validated according to established guidelines to ensure its performance. Validation typically includes the following parameters: wu.ac.th

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 0.999 is often desired. wu.ac.th |

| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). |

X-ray Crystallography for this compound and its Co-crystals

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.